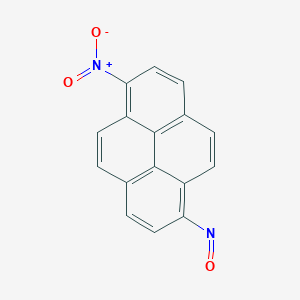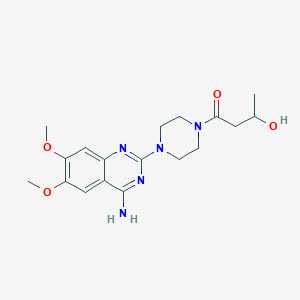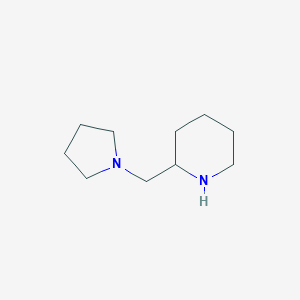
2-Pyrrolidin-1-ylmethyl-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Pyrrolidin-1-ylmethyl-piperidine and its derivatives involves several innovative methods. A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a closely related compound, is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011). Another method involves the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine (Shen Li, 2012).
Molecular Structure Analysis
The molecular structure and crystallography of related compounds have been elucidated through various analytical techniques. For instance, 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was synthesized and its structure confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry, with its molecular structure further verified by X-ray diffraction (Ban et al., 2023).
Chemical Reactions and Properties
Piperidine-iodine has been used as a dual system catalyst for the synthesis of complex molecules, demonstrating the versatility of piperidine derivatives in chemical synthesis (Alizadeh et al., 2014). Additionally, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via ring contraction and deformylative functionalization of piperidine derivatives highlights the compound's reactivity and potential for creating diverse molecular structures (Wang et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure have been studied to understand the compound's behavior in various conditions. The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a derivative with notable aqueous solubility, exemplifies the modification of physical properties through structural changes (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-Pyrrolidin-1-ylmethyl-piperidine derivatives, such as reactivity, stability, and functional group transformations, have been extensively researched. Hemiaminals as substrates for sulfur ylides in the direct asymmetric syntheses of functionalized pyrrolidines and piperidines demonstrate the compound's utility in synthesizing chiral molecules with high enantioselectivity (Kokotos & Aggarwal, 2006).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Method : A novel synthesis method for 3-(Pyrrolidin-1-yl)piperidine, a compound closely related to 2-Pyrrolidin-1-ylmethyl-piperidine, is proposed, involving the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
- Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using FT-IR, NMR, UV techniques, and quantum chemical methods, providing insight into properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi & Fatma, 2020).
Medicinal Chemistry and Pharmacology
- Antimicrobial and Larvicidal Activities : A study on 2-hydroxypyrrolidine/piperidine derivatives, which are structurally similar, demonstrated significant antibacterial and larvicidal activities. This suggests potential applications of similar compounds in antimicrobial and pest control domains (Suresh, Padusha & Raja, 2016).
- Synthesis and Evaluation for Anticancer Activity : The synthesis of piperazine-2,6-dione derivatives, structurally related to 2-Pyrrolidin-1-ylmethyl-piperidine, was achieved, and these compounds demonstrated promising anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of related compounds (Kumar et al., 2013).
Catalytic and Synthetic Applications
- Aerobic Oxidation of Cyclic Amines to Lactams : In a study on the oxidative transformation of cyclic amines to lactams, which are important chemical feedstocks, pyrrolidine and piperidine were efficiently converted to lactams using CeO2-supported gold nanoparticles. This research provides a basis for the potential catalytic applications of similar compounds (Dairo et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJCBYJAVZCDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylmethyl-piperidine | |
CAS RN |
100158-63-2 |
Source


|
| Record name | 100158-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

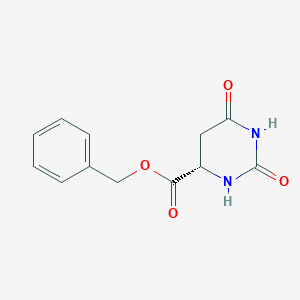




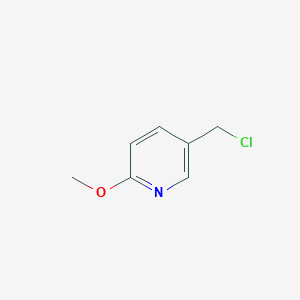
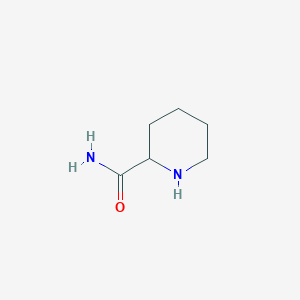



![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)

